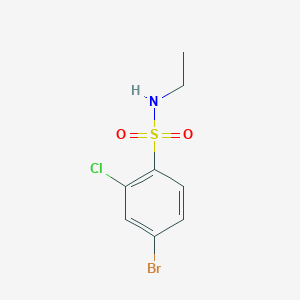

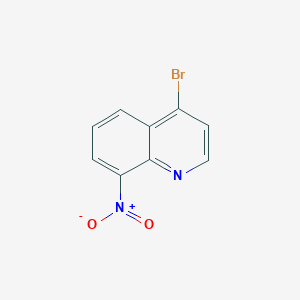

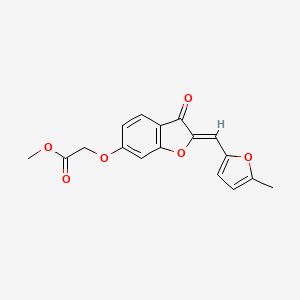

![molecular formula C18H18BrN3O3 B2969104 1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-42-0](/img/structure/B2969104.png)

1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with the molecular formula C20H20BrN3O3. It is also known as BPU or N-(3-bromo-phenyl)-N'-[1-(3-methoxyphenyl)-pyrrolidine-3-carbonyl]-urea. This compound has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

Research by Kang, Kim, Kwon, and Kim (2015) on the crystal structure of a related compound, metobromuron (a phenylurea herbicide), provides insights into the molecular interactions and structural characteristics of phenylurea derivatives. Their study highlights the significance of N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions in forming a two-dimensional network, which could be relevant for understanding the structural properties of "1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" in various applications, such as material design and drug formulation (Kang et al., 2015).

Stereoselective Synthesis in Medicinal Chemistry

Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the importance of precise stereochemical control in the development of therapeutics. This process underlines the critical role of urea derivatives in synthesizing biologically active compounds, suggesting potential applications of "this compound" in drug discovery and development (Chen et al., 2010).

Cross-Coupling Reactions for Material Synthesis

Bardhan et al. (2009) described the oxidative palladium-catalyzed cross-coupling of pyrimidines with arylboronic acids, a method potentially applicable to the synthesis of heteroaryl ethers from "this compound." This process is vital for creating materials with specific electronic properties, useful in electronics and photonics (Bardhan et al., 2009).

Pharmacological Applications and CNS Activity

Rasmussen et al. (1978) investigated N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for pharmacological activity, finding that certain substitutions imparted anxiolytic and muscle-relaxant properties. This suggests that derivatives like "this compound" could have potential applications in developing new therapeutic agents targeting the central nervous system (Rasmussen et al., 1978).

Anticancer and Enzyme Inhibition Studies

Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and evaluated their effects on enzyme inhibition and anticancer activity. Such studies highlight the potential use of "this compound" in developing novel anticancer agents or enzyme inhibitors, contributing to the advancement of cancer therapy and medicinal chemistry (Mustafa et al., 2014).

properties

IUPAC Name |

1-(3-bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O3/c1-25-16-7-3-6-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-5-2-4-12(19)8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKOITCTWDPRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)

![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2969025.png)

![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)